Tectochrysin

Übersicht

Beschreibung

Vorbereitungsmethoden

Techtochrysin kann durch Methylierung von Chrysin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Dimethylsulfat als Alkylierungsmittel . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Chrysin (5,7-Dihydroxyflavon).

Reagenz: Dimethylsulfat ((CH₃O)₂SO₂).

Reaktionsbedingungen: Die Reaktion wird unter basischen Bedingungen durchgeführt, oft unter Verwendung einer Base wie Kaliumcarbonat (K₂CO₃) in einem organischen Lösungsmittel wie Aceton.

Analyse Chemischer Reaktionen

Techtochrysin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Techtochrysin kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Techtochrysin in Dihydroflavone umwandeln.

Substitution: Substitutionsreaktionen, wie Methylierung und Acetylierung, können die Hydroxy- und Methoxygruppen auf der Flavonstruktur modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Reduktionsmittel wie Natriumborhydrid (NaBH₄). Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Techtochrysin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Techtochrysin wird als Modellverbindung in Studien zur Flavonoidchemie und -synthese verwendet.

Medizin: Techtochrysin hat in der Krebsforschung Potenzial gezeigt, insbesondere bei der Hemmung des Wachstums von Krebszellen.

Wirkmechanismus

Der Wirkmechanismus von Techtochrysin beinhaltet mehrere molekulare Ziele und Signalwege:

Antioxidative Aktivität: Techtochrysin fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome aus seiner Hydroxygruppe spendet.

Entzündungshemmende Aktivität: Es hemmt die Aktivität des Nuclear Factor kappa B (NF-κB), eines wichtigen Regulators der Entzündung.

Krebshemmende Aktivität: Techtochrysin induziert Apoptose (programmierten Zelltod) in Krebszellen, indem es Caspasen und andere Apoptosewege aktiviert.

Neuroprotektive Aktivität: Es schützt Neuronen vor oxidativem Schaden und Amyloid-beta-Toxizität, die mit neurodegenerativen Erkrankungen verbunden sind.

Wirkmechanismus

The mechanism of action of techtochrysin involves several molecular targets and pathways:

Antioxidant Activity: Techtochrysin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxy group.

Anti-inflammatory Activity: It inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Anticancer Activity: Techtochrysin induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Neuroprotective Activity: It protects neurons from oxidative damage and amyloid-beta toxicity, which are associated with neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Techtochrysin ähnelt anderen Flavonoiden wie Chrysin, Naringin, Apigenin, Acacetin, Kaempferol und 4′,7-Dihydroxyflavon . Techtochrysin ist aufgrund seines spezifischen Substitutionsschemas (Hydroxygruppe an Position 4 und Methoxygruppe an Position 7) einzigartig, was zu seinen unterschiedlichen biologischen Aktivitäten beiträgt . Zum Beispiel:

Chrysin: Fehlt die Methoxygruppe an Position 7, was seine Löslichkeit und Bioverfügbarkeit beeinflusst.

Naringin: Enthält zusätzliche Glykosidgruppen, die seine pharmakokinetischen Eigenschaften verändern.

Apigenin: Hat ein anderes Substitutionsschema, das zu Variationen in seinen biologischen Wirkungen führt.

Biologische Aktivität

Tectochrysin, a flavonoid compound primarily derived from the plant Alpinia oxyphylla, has garnered significant attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects in various medical and therapeutic contexts, including cancer treatment, neuroprotection, and anti-inflammatory properties.

1. Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent, particularly in overcoming multidrug resistance (MDR) in cancer cells.

This compound has been shown to inhibit the efflux function of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapies. In vitro experiments demonstrated that increasing concentrations of this compound led to a significant increase in intracellular fluorescence of calcein, indicating its ability to inhibit P-gp-mediated drug efflux .

Table 1: Nonlinear Kinetic Parameters of this compound on P-gp Activity

| Treatment | Vmax (pmol/mg Protein/10 min) | Km (μM) |

|---|---|---|

| Rhodamine 123 only | 14.8 ± 0.57 | 17.33 ± 0.70 |

| +50 μM this compound | 10.64 ± 0.15* | 16.45 ± 0.47 |

| +100 μM this compound | 7.72 ± 0.11* | 16.04 ± 0.53 |

The combination of this compound with chemotherapeutic agents has also been shown to enhance the efficacy of treatments against resistant cancer cell lines .

2. Neuroprotective Effects

This compound exhibits promising neuroprotective effects, particularly in models of Alzheimer's disease. Studies indicate that it alleviates impairments in spatial learning and memory induced by amyloid-beta (Aβ) peptides in mice, suggesting its potential role in treating neurodegenerative disorders .

3. Anti-inflammatory and Antioxidant Activities

This compound possesses significant anti-inflammatory and antioxidant properties, making it beneficial for various inflammatory conditions.

Research Findings

A study investigating the effects of this compound on paraquat-induced oxidative stress in rats revealed that it significantly increased antioxidant enzyme activities (e.g., catalase, superoxide dismutase) while decreasing malondialdehyde levels—a marker of oxidative stress . Furthermore, this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

Table 2: Effects of this compound on Biochemical Markers

| Parameter | Control | Paraquat (PQ) | PQ + this compound |

|---|---|---|---|

| CAT (U/mg protein) | 10.39 ± 0.27 | 4.97 ± 0.08# | 8.67 ± 0.18* |

| SOD Activity | N/A | N/A | Increased |

| MDA Levels | N/A | Increased | Decreased |

4. Applications in Diarrheal Diseases

Emerging research suggests that this compound may also have therapeutic applications in gastrointestinal disorders, particularly diarrheal diseases. In vitro studies indicated that this compound could reduce intestinal fluid secretion, thereby potentially alleviating diarrhea symptoms .

Eigenschaften

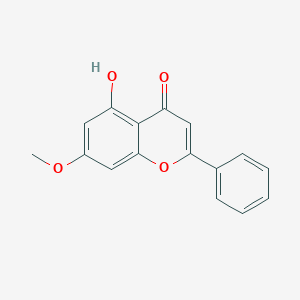

IUPAC Name |

5-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZVHDLBAYNPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199962 | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-28-5 | |

| Record name | Tectochrysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tectochrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tectochrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECTOCHRYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.